molecular formula C30H32F3NO15 B564726 Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate CAS No. 195210-09-4

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

Cat. No.: B564726
CAS No.: 195210-09-4
M. Wt: 703.573
InChI Key: OSBBVRZZLWPPFC-HMIXGCIYSA-N
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Description

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is a fluorogenic substrate used in biochemical assays. This compound is designed to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool for studying enzyme activities, substrate specificity, and kinetic properties in various biological and chemical contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate typically involves multiple steps:

    Acetylation: The starting material, 4-Trifluoromethylumbelliferyl, is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the tetra-O-acetylated derivative.

    Glycosylation: The tetra-O-acetylated derivative is then glycosylated with A-D-N-Acetylneuraminate Methyl Ester using a glycosyl donor and a promoter like silver triflate or trimethylsilyl triflate.

    Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used for the acetylation and glycosylation steps.

    Continuous Flow Chemistry: For increased efficiency and yield, continuous flow reactors may be employed.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate undergoes several types of reactions:

    Hydrolysis: Enzymatic hydrolysis cleaves the ester bonds, releasing the fluorescent 4-Trifluoromethylumbelliferyl moiety.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the acetylated positions.

Common Reagents and Conditions

    Hydrolysis: Enzymes such as neuraminidase are commonly used under physiological conditions (pH 7.4, 37°C).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Hydrolysis: The major product is 4-Trifluoromethylumbelliferyl, which emits fluorescence.

    Oxidation: Oxidized derivatives of the trifluoromethyl group.

    Substitution: Substituted derivatives at the acetylated positions.

Scientific Research Applications

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate has a wide range of scientific research applications:

    Biochemistry: Used in enzyme assays to study the activity and specificity of neuraminidases.

    Molecular Biology: Employed in the study of glycosylation processes and the role of sialic acids in cellular functions.

    Medicine: Utilized in diagnostic assays for detecting neuraminidase activity in pathogens like influenza viruses.

    Industry: Applied in high-throughput screening for drug discovery and development.

Mechanism of Action

The mechanism of action of Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate involves enzymatic cleavage by neuraminidases. The enzyme recognizes and binds to the sialic acid moiety, catalyzing the hydrolysis of the ester bond. This reaction releases the fluorescent 4-Trifluoromethylumbelliferyl moiety, which can be detected and quantified using fluorescence spectroscopy. The molecular targets are the neuraminidase enzymes, and the pathway involves the cleavage of sialic acid residues from glycoproteins or glycolipids .

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferyl α-L-Idopyranosiduronic Acid: Another fluorogenic substrate used in enzyme assays.

    4-Methylumbelliferyl Palmitate: Used for studying lysosomal acid lipase activity.

    4-Methylumbelliferyl α-L-iduronide: Employed in assays for α-L-iduronidase activity.

Uniqueness

Methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate is unique due to its specific application in studying neuraminidase activity and its ability to release a highly fluorescent signal upon enzymatic cleavage. This makes it particularly valuable in diagnostic assays and high-throughput screening for neuraminidase inhibitors .

Properties

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32F3NO15/c1-13(35)34-25-22(44-15(3)37)11-29(28(41)42-6,48-18-7-8-19-20(30(31,32)33)10-24(40)47-21(19)9-18)49-27(25)26(46-17(5)39)23(45-16(4)38)12-43-14(2)36/h7-10,22-23,25-27H,11-12H2,1-6H3,(H,34,35)/t22-,23-,25+,26?,27+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBBVRZZLWPPFC-HMIXGCIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1C([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32F3NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858528
Record name methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195210-09-4
Record name methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-[(2S)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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